![molecular formula C17H27N3O4 B3827235 1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol](/img/structure/B3827235.png)
1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol
Overview
Description
1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol, also known as NBMPR, is a potent and selective inhibitor of nucleoside transporters. It has been widely used in scientific research to study the mechanisms of nucleoside transport and to develop new drugs for the treatment of cancer and viral infections.
Mechanism of Action
1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol works by inhibiting the activity of nucleoside transporters, which are responsible for the uptake of nucleosides into cells. This inhibition leads to a decrease in the intracellular concentration of nucleosides, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make 1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol a promising candidate for the development of new drugs for the treatment of cancer and viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol in lab experiments is its selectivity for nucleoside transporters, which allows researchers to study the specific effects of nucleoside transport inhibition. However, 1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol also has some limitations, including its potential toxicity and the need for specialized equipment and techniques to handle the compound safely.
Future Directions
There are several future directions for research involving 1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol, including the development of new drugs based on its structure, the investigation of its effects on different types of cancer and viral infections, and the exploration of its potential as a tool for studying nucleoside transport and drug resistance mechanisms. Additionally, further studies are needed to better understand the biochemical and physiological effects of 1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol and to optimize its use in lab experiments.
Scientific Research Applications
1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol has been used in a variety of scientific research applications, including the study of nucleoside transporters, the development of new anticancer and antiviral drugs, and the investigation of drug resistance mechanisms.
properties
IUPAC Name |
1-butoxy-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-2-3-12-24-14-17(21)13-18-8-10-19(11-9-18)15-4-6-16(7-5-15)20(22)23/h4-7,17,21H,2-3,8-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVCQNADWARJBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butoxy-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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